molecular formula C7H6BrN3 B12327780 1H-Indazol-5-amine, 4-bromo-

1H-Indazol-5-amine, 4-bromo-

Cat. No.: B12327780
M. Wt: 212.05 g/mol
InChI Key: QBWVKLDTHDZHAP-UHFFFAOYSA-N
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Description

1H-Indazol-5-amine, 4-bromo- is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 4-bromo- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine .

Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of N–N bonds in DMSO under an O2 atmosphere, yielding a variety of 1H-indazoles.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-5-amine, 4-bromo- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by various oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination, and nitric acid for nitration.

Major Products:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1H-Indazol-5-amine, 4-bromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazol-5-amine, 4-bromo- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through the inhibition of enzyme activity, leading to altered cellular pathways and responses.

Comparison with Similar Compounds

    1H-Indazole: The parent compound of 1H-Indazol-5-amine, 4-bromo-.

    2H-Indazole: Another tautomeric form of indazole.

    Imidazole: A structurally related compound with a five-membered ring containing two nitrogen atoms.

Uniqueness: 1H-Indazol-5-amine, 4-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine substitution at the 4-position enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

4-bromo-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWVKLDTHDZHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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